molecular formula C14H13N5OS B5866613 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone

4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone

Cat. No. B5866613
M. Wt: 299.35 g/mol
InChI Key: OZVGVPTWGBPKGN-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial activities, the compound has been shown to have antioxidant properties. It has also been found to have potential as a diagnostic tool for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations as well. Its synthesis is a complex process that requires specialized equipment and expertise. In addition, the compound is relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a diagnostic tool for the detection of metal ions. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a complex process that involves several steps. The first step involves the reaction of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the semicarbazone derivative. The product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

IUPAC Name

[(E)-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-14(20)18-17-6-11-5-10(8-21-11)7-19-9-16-12-3-1-2-4-13(12)19/h1-6,8-9H,7H2,(H3,15,18,20)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGVPTWGBPKGN-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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